molecular formula C13H24N4O3S B2453063 N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide CAS No. 1258745-24-2

N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide

Cat. No.: B2453063
CAS No.: 1258745-24-2
M. Wt: 316.42
InChI Key: AJMFBLUUIYBXCP-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a piperazine ring, and an ethanesulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a piperazine derivative with an ethanesulfonyl chloride in the presence of a base to form the ethanesulfonyl piperazine intermediate. This intermediate is then reacted with a cyanoacetate derivative under controlled conditions to introduce the cyano group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and ethanesulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide is unique due to the combination of its cyano, ethanesulfonyl, and piperazine moieties.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(4-ethylsulfonylpiperazin-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-5-21(19,20)17-8-6-16(7-9-17)10-12(18)15(4)13(2,3)11-14/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFBLUUIYBXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)N(C)C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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